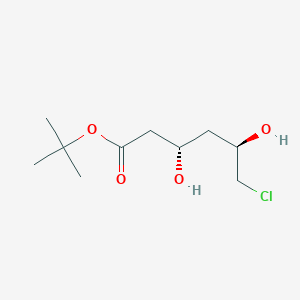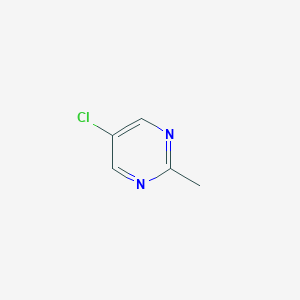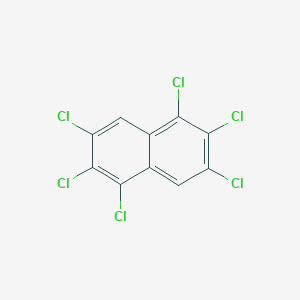
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential scientific applications. It is a pyrimidine derivative that has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the study of 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to optimize its use in drug development and explore its potential for use in combination with other anti-cancer drugs. Additionally, studies can be conducted to investigate its potential use in the treatment of other diseases such as inflammatory disorders.
Aplicaciones Científicas De Investigación
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.
Propiedades
Número CAS |
114834-01-4 |
|---|---|
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
4-ethoxy-6-methyl-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-7-8(2)12-10(13-9)14-6-4-5-11-14/h4-7H,3H2,1-2H3 |
Clave InChI |
ZSXAXULNRYCRRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CC=N2 |
SMILES canónico |
CCOC1=NC(=NC(=C1)C)N2C=CC=N2 |
Sinónimos |
Pyrimidine, 4-ethoxy-6-methyl-2-(1H-pyrazol-1-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














